3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol
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Overview
Description
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol is an organic compound that features a benzo[1,3]dioxole moiety linked to an amino-propanol chain
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antitumor activities, suggesting potential targets within cancer cell lines .
Mode of Action
Related compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol may interact with its targets to trigger programmed cell death and halt cell division.
Biochemical Pathways
Based on the reported antitumor activities of related compounds, it can be inferred that this compound may influence pathways related to cell growth, division, and apoptosis .
Result of Action
Related compounds have been reported to exhibit potent growth inhibition properties against various human cancer cell lines . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol typically involves the reaction of benzo[1,3]dioxole derivatives with amino alcohols. One common method includes the condensation of benzo[1,3]dioxole-5-carbaldehyde with 3-amino-1-propanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzo[1,3]dioxole-5-carboxaldehyde or benzo[1,3]dioxole-5-carboxylic acid.
Reduction: Formation of 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-amine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- Benzo[1,3]dioxol-5-ylmethyl-piperidine
- Benzo[1,3]dioxol-5-ylmethyl-amine
- Benzo[1,3]dioxol-5-ylmethyl-thioacetate
Uniqueness
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12-13H,1,4-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHQSTRBVFIZHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240496 |
Source
|
Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-99-7 |
Source
|
Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869943-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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